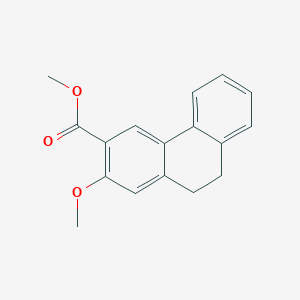
Stannane, methylenebis[bromodiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, methylenebis[bromodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) atoms bonded to organic groups, making it a part of the broader class of organotin compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, methylenebis[bromodiphenyl- typically involves the reaction of tin halides with organic halides under specific conditions. One common method is the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides in the presence of a palladium catalyst . This reaction is highly versatile and can be used to prepare a variety of organotin compounds, including stannane, methylenebis[bromodiphenyl-.
Industrial Production Methods
Industrial production of stannane, methylenebis[bromodiphenyl- often involves large-scale Stille coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts and appropriate solvents is crucial in achieving efficient production. Additionally, the handling and disposal of tin-containing byproducts are carefully managed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, methylenebis[bromodiphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl or aryl groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of new organotin compounds .
Aplicaciones Científicas De Investigación
Stannane, methylenebis[bromodiphenyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of stannane, methylenebis[bromodiphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and organic synthesis.
Tetraalkynylstannanes: Used in Stille cross-coupling reactions to form arylalkynes.
Uniqueness
Stannane, methylenebis[bromodiphenyl- is unique due to its specific structure and reactivityAdditionally, its specific interactions with biological targets and its potential use in drug development highlight its uniqueness .
Propiedades
| 84015-15-6 | |
Fórmula molecular |
C25H22Br2Sn2 |
Peso molecular |
719.7 g/mol |
Nombre IUPAC |
bromo-[[bromo(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.CH2.2BrH.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
BVMAAFMHNAHAOJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
